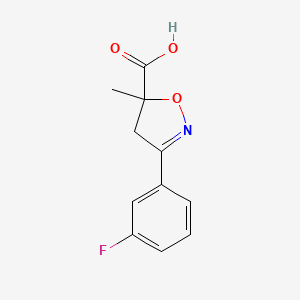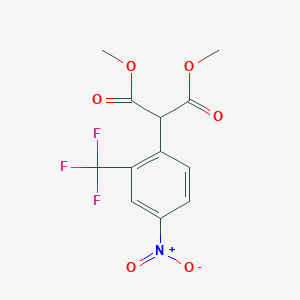![molecular formula C14H13BrN2O2 B1447634 5-Bromo-2-nitro-N-[(1R)-1-phényléthyl]aniline CAS No. 1416336-79-2](/img/structure/B1447634.png)
5-Bromo-2-nitro-N-[(1R)-1-phényléthyl]aniline
Vue d'ensemble
Description
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a nitro group attached to a benzene ring, along with an aniline moiety substituted with a phenylethyl group
Applications De Recherche Scientifique
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline typically involves a multi-step process. One common method starts with the bromination of 2-nitroaniline to yield 5-bromo-2-nitroaniline. This intermediate is then subjected to a coupling reaction with (1R)-1-phenylethylamine under suitable conditions, such as the presence of a base and a coupling agent, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed
Reduction: The major product is 5-amino-2-nitro-N-[(1R)-1-phenylethyl]aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the bromine atom play crucial roles in these interactions, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-nitroaniline
- 1-Bromo-2-nitrobenzene
- 5-Bromo-2-nitroaniline
Uniqueness
5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is unique due to the presence of the (1R)-1-phenylethyl group, which imparts specific stereochemical properties and potential biological activity that are not present in the similar compounds listed above .
Propriétés
IUPAC Name |
5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)


![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)


